JH295

Description

Properties

IUPAC Name |

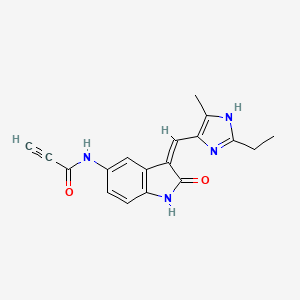

N-[(3Z)-3-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methylidene]-2-oxo-1H-indol-5-yl]prop-2-ynamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c1-4-16-19-10(3)15(21-16)9-13-12-8-11(20-17(23)5-2)6-7-14(12)22-18(13)24/h2,6-9H,4H2,1,3H3,(H,19,21)(H,20,23)(H,22,24)/b13-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORKOHXAJFGRZCL-LCYFTJDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(N1)C)C=C2C3=C(C=CC(=C3)NC(=O)C#C)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=NC(=C(N1)C)/C=C\2/C3=C(C=CC(=C3)NC(=O)C#C)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Irreversible Nek2 Kinase Inhibitor JH295: A Technical Whitepaper on its Mechanism of Action

For Immediate Release

This document provides a detailed technical overview of the mechanism of action of JH295, a potent and selective irreversible inhibitor of the NIMA-related kinase 2 (Nek2). This guide is intended for researchers, scientists, and drug development professionals engaged in oncology and cell cycle research.

Executive Summary

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for Nek2, a serine/threonine kinase pivotal to the regulation of centrosome separation during mitosis. Its mechanism of action is characterized by the irreversible covalent modification of a specific cysteine residue within the Nek2 kinase domain. This targeted alkylation leads to the inactivation of the enzyme, disrupting downstream signaling pathways crucial for cell cycle progression. The selectivity of this compound for Nek2 over other mitotic kinases, such as Cdk1, Aurora B, and Plk1, underscores its potential as a precision therapeutic agent.[1][2][3][4][5]

Core Mechanism of Action

This compound employs a targeted covalent inhibition strategy. The molecule was designed based on an oxindole scaffold and features a propynamide warhead.[3][4][5][6] This electrophilic group forms a covalent bond with the sulfhydryl group of Cysteine 22 (Cys22) in Nek2.[1][2][3][4] Cys22 is a non-catalytic residue located near the glycine-rich loop of the kinase, a feature present in only a small subset of the human kinome, which contributes to the inhibitor's selectivity.[5][6] The irreversible nature of this interaction ensures prolonged inactivation of Nek2.

The functional consequence of Nek2 inhibition by this compound is the disruption of centrosome separation at the G2/M transition of the cell cycle. Nek2's primary role is to phosphorylate centrosomal proteins, including C-Nap1 and rootletin, which facilitates the dissolution of the linker holding the two centrosomes together.[2][6][7] By inactivating Nek2, this compound prevents this phosphorylation event, leading to a failure of centrosome separation and subsequent mitotic arrest.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative findings.

| Parameter | Value | Assay Type | Reference |

| IC50 (in vitro) | 770 nM | Biochemical Kinase Assay | [1][2][3][4] |

| IC50 (cellular) | ~1.3 µM | Immunoprecipitation (IP) Kinase Assay (RPMI7951 cells) | [1][2][6] |

| IC50 (cellular, C22V mutant) | Little to no effect | IP Kinase Assay | [1][2][6] |

| IC50 (Cdk1/CycB) | >20 µM | Biochemical Kinase Assay | [3] |

Table 1: Potency and Selectivity of this compound

Signaling Pathway and Mechanism of Action

The following diagrams illustrate the Nek2 signaling pathway and the mechanism of this compound action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. This compound | Nek2 inhibitor | Probechem Biochemicals [probechem.com]

- 4. researchgate.net [researchgate.net]

- 5. Irreversible Nek2 kinase inhibitors with cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Role of JH295 in Centrosome Separation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centrosome separation is a critical event in the cell cycle, ensuring the proper formation of the bipolar spindle and accurate chromosome segregation during mitosis. The NIMA-related kinase 2 (Nek2) has been identified as a key regulator of this process. This technical guide provides an in-depth overview of JH295, a potent, selective, and irreversible inhibitor of Nek2, and its effect on centrosome separation. We will delve into the molecular mechanism of this compound, present quantitative data on its cellular effects, provide detailed experimental protocols for its use, and visualize the relevant signaling pathways. This document is intended to be a comprehensive resource for researchers in cell biology and professionals in drug development interested in the therapeutic potential of targeting the centrosome cycle.

Introduction to Centrosome Separation and the Role of Nek2

The centrosome is the primary microtubule-organizing center in animal cells. In G2 phase, the duplicated centrosomes separate to establish the two poles of the mitotic spindle. This process is initiated by the disassembly of the proteinaceous linker that holds the two centrosomes together. A key enzyme in this process is the serine/threonine kinase Nek2.[1] At the onset of mitosis, Nek2 localizes to the centrosome and phosphorylates components of the inter-centrosomal linker, including C-Nap1 and rootletin.[1][2] This phosphorylation event leads to the dissolution of the linker, allowing the motor protein Eg5 to push the centrosomes apart.[1]

Given its critical role in the initiation of mitosis, Nek2 has emerged as an attractive target for anti-cancer therapies. Dysregulation of Nek2 activity can lead to centrosome amplification and genomic instability, hallmarks of many cancers.[1]

This compound: A Selective and Irreversible Nek2 Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for Nek2.[3][4] It acts as an irreversible inhibitor by forming a covalent bond with a non-catalytic cysteine residue, Cys22, located near the glycine-rich loop of the Nek2 kinase domain.[1][3] This covalent modification leads to the inactivation of the enzyme.

This compound exhibits remarkable selectivity for Nek2 over other mitotic kinases such as Cdk1, Aurora B, and Plk1.[3][4] This specificity makes it an invaluable tool for dissecting the precise cellular functions of Nek2 without the confounding off-target effects common to many kinase inhibitors.

Quantitative Effects of this compound on Nek2 Inhibition

The inhibitory potency of this compound against Nek2 has been quantified in both biochemical and cellular assays. These data are crucial for designing experiments and interpreting results.

| Assay Type | Target | IC50 | Reference(s) |

| Biochemical Assay | Nek2 | 770 nM | [5] |

| Cellular Assay (RPMI7951 cells) | Wild-Type Nek2 | ~1.3 µM | [5] |

| Cellular Assay (RPMI7951 cells) | C22V Mutant Nek2 | Little effect | [5] |

Table 1: Inhibitory Potency of this compound. The half-maximal inhibitory concentration (IC50) of this compound against Nek2 in vitro and in a cellular context. The lack of effect on the C22V mutant confirms the targeted covalent inhibition mechanism.

Experimental Protocols

Cell Culture and this compound Treatment

A variety of human cell lines are suitable for studying the effects of this compound on centrosome separation, including U2OS (osteosarcoma) and RPE-1 (retinal pigment epithelium) cells.

Protocol:

-

Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of fixation.

-

Cell Synchronization (Optional but Recommended): To enrich for cells in G2/M phase, where centrosome separation occurs, cells can be synchronized. A common method is a double thymidine block.

-

Add 2 mM thymidine to the culture medium and incubate for 16-18 hours.

-

Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) and then add fresh medium.

-

Incubate for 8-9 hours.

-

Add 2 mM thymidine again and incubate for another 16-18 hours.

-

Release the cells from the block by washing twice with PBS and adding fresh medium. Cells will proceed synchronously through the cell cycle. The peak of G2/M is typically 8-10 hours post-release.

-

-

This compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution in pre-warmed culture medium to the desired final concentrations (e.g., 0.1, 1, 5, 10 µM). Add the this compound-containing medium to the cells and incubate for the desired duration (e.g., 1-4 hours) before fixation. A DMSO-only control should be included.

Immunofluorescence Staining for Centrosomes

This protocol allows for the visualization of centrosomes to assess their separation status.

Materials:

-

Phosphate-buffered saline (PBS)

-

Fixative: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

Blocking Buffer: 5% bovine serum albumin (BSA) in PBS with 0.05% Tween-20 (PBST)

-

Primary Antibodies:

-

Rabbit anti-γ-tubulin (a marker for the pericentriolar material)

-

Mouse anti-C-Nap1 (a marker for the centrosome linker)

-

-

Secondary Antibodies:

-

Alexa Fluor 488-conjugated goat anti-rabbit IgG

-

Alexa Fluor 568-conjugated goat anti-mouse IgG

-

-

Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)

-

Mounting Medium

Protocol:

-

Fixation:

-

PFA Fixation: Aspirate the culture medium and wash the cells once with PBS. Add 4% PFA and incubate for 15 minutes at room temperature.

-

Methanol Fixation: Aspirate the culture medium and add ice-cold methanol. Incubate for 10 minutes at -20°C.

-

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization (for PFA-fixed cells): Add Permeabilization Buffer and incubate for 10 minutes at room temperature. Wash three times with PBS.

-

Blocking: Add Blocking Buffer and incubate for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary antibodies in Blocking Buffer. Add the antibody solution to the coverslips and incubate overnight at 4°C in a humidified chamber.

-

Washing: Wash the cells three times with PBST for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibodies in Blocking Buffer. Add the antibody solution and incubate for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBST for 5 minutes each.

-

Nuclear Staining: Incubate the cells with DAPI solution (1 µg/mL in PBS) for 5 minutes at room temperature.

-

Mounting: Wash the coverslips once with PBS and mount them onto microscope slides using a mounting medium.

Microscopy and Image Analysis

-

Image Acquisition: Acquire images using a fluorescence microscope or a confocal microscope. Capture z-stacks to ensure that both centrosomes are in focus.

-

Quantification of Centrosome Separation:

-

Identify cells in the G2 phase (characterized by a large nucleus and duplicated but unseparated chromosomes, if a DNA stain is used).

-

Measure the distance between the centers of the two γ-tubulin signals in each G2 cell.

-

Define a threshold for separated centrosomes (e.g., > 2 µm).

-

Calculate the percentage of cells with separated centrosomes for each treatment condition.

-

Signaling Pathways and Visualizations

The regulation of centrosome separation is a tightly controlled process involving a cascade of phosphorylation events. The following diagrams illustrate the key pathways.

Figure 1: Nek2 Signaling Pathway in Centrosome Separation. This diagram illustrates the upstream regulation and downstream effects of Nek2, and the point of intervention by this compound.

Figure 2: Experimental Workflow for Analyzing this compound's Effect. This flowchart outlines the key steps from cell preparation to data analysis.

Conclusion

This compound is a powerful and specific tool for investigating the role of Nek2 in centrosome separation and mitotic progression. Its irreversible mode of action and high selectivity make it superior to less specific kinase inhibitors or genetic knockdown approaches that may have compensatory effects. The protocols and data presented in this guide provide a solid foundation for researchers to utilize this compound in their studies of the cell cycle and for drug development professionals to consider Nek2 as a viable therapeutic target in oncology. Further research into the in vivo efficacy and safety profile of this compound and its analogs is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. Quantitative immunofluorescence assay to measure the variation in protein levels at centrosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nek2A kinase stimulates centrosome disjunction and is required for formation of bipolar mitotic spindles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Irreversible Nek2 kinase inhibitors with cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative Immunofluorescence Assay to Measure the Variation in Protein Levels at Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Discovery and Initial Studies of JH295: A Selective and Irreversible Nek2 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the initial studies and discovery of JH295, a potent, selective, and irreversible inhibitor of NIMA-related kinase 2 (Nek2). Nek2 is a serine/threonine kinase that plays a crucial role in the regulation of mitosis, particularly in centrosome separation and spindle assembly. Its overexpression is implicated in various malignancies, making it an attractive target for cancer therapy. This compound was developed as a chemical probe to elucidate the cellular functions of Nek2. This document details the mechanism of action of this compound, its in vitro and cellular activity, selectivity profile, and the key experimental methodologies employed in its initial characterization.

Introduction

NIMA-related kinase 2 (Nek2) is a key regulator of mitotic events, primarily localized to the centrosome.[1][2] At the onset of mitosis, Nek2 phosphorylates proteins in the inter-centrosomal linker, such as C-Nap1 and rootletin, leading to centrosome separation and the formation of a bipolar spindle.[1][2] Dysregulation of Nek2 activity can lead to centrosome amplification, chromosome instability, and aneuploidy, hallmarks of many cancers.[1] Given its pivotal role in cell division and its association with cancer, the development of selective Nek2 inhibitors has been a significant area of research. This compound emerged from a structure-based design approach as a potent and irreversible inhibitor of Nek2, providing a valuable tool to probe Nek2's functions.[3][4]

Discovery and Mechanism of Action

This compound, also known as oxindole propynamide 16, was designed as an irreversible, cysteine-targeted inhibitor of Nek2.[3][4] Its mechanism of action involves the covalent modification of a non-catalytic cysteine residue, Cys22, located near the glycine-rich loop of the Nek2 kinase domain.[1][5][6] This alkylation is achieved through a Michael addition reaction between the sulfhydryl group of Cys22 and the electrophilic alkyne of this compound, resulting in an irreversible and highly specific inhibition of Nek2's kinase activity.[7] This covalent binding strategy contributes to the high potency and selectivity of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial studies of this compound.

Table 1: In Vitro and Cellular Inhibitory Activity of this compound

| Target | Assay Type | IC50 | Reference |

| Nek2 | In Vitro Kinase Assay | 770 nM | [5][6] |

| Wild-Type (WT) Nek2 | Cellular Assay (RPMI7951 cells) | ~1.3 µM | [1][5] |

| C22V Mutant Nek2 | Cellular Assay (RPMI7951 cells) | Little to no effect | [1][5] |

Table 2: Selectivity Profile of this compound against Other Mitotic Kinases

| Kinase | Activity | Reference |

| Cdk1 | Inactive | [1][6] |

| Aurora B | No significant inhibition | [1] |

| Plk1 | No significant inhibition | [1] |

| Mps1 | No significant inhibition | [1] |

Experimental Protocols

Detailed experimental protocols for the key assays used in the initial characterization of this compound are provided below. These are based on the methodologies described in the foundational publication by Henise and Taunton (2011).

In Vitro Nek2 Kinase Assay

Objective: To determine the in vitro potency of this compound in inhibiting Nek2 kinase activity.

Materials:

-

Recombinant human Nek2 enzyme

-

Myelin basic protein (MBP) as a substrate

-

[γ-³²P]ATP

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

This compound stock solution (in DMSO)

-

P81 phosphocellulose paper

-

Phosphoric acid wash solution (0.75%)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing Nek2 enzyme and MBP in kinase buffer.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Allow the reaction to proceed for a defined period (e.g., 20 minutes) at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of ³²P incorporated into the MBP substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a suitable equation.

Cellular Nek2 Inhibition Assay

Objective: To assess the ability of this compound to inhibit Nek2 activity within a cellular context.

Materials:

-

RPMI7951 human melanoma cell line (or other suitable cell line expressing Nek2)

-

Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-Nek2 antibody

-

Protein A/G agarose beads

-

Kinase assay materials as described in section 4.1.

Procedure:

-

Culture RPMI7951 cells to a suitable confluency.

-

Treat the cells with varying concentrations of this compound or DMSO for a specified duration (e.g., 45 minutes).[5]

-

Lyse the cells in lysis buffer and quantify the total protein concentration.

-

Immunoprecipitate Nek2 from the cell lysates using an anti-Nek2 antibody and protein A/G agarose beads.

-

Wash the immunoprecipitated beads to remove non-specific binding.

-

Perform an in vitro kinase assay on the immunoprecipitated Nek2 using MBP and [γ-³²P]ATP as described in section 4.1.

-

Quantify the kinase activity and determine the cellular IC50 value for this compound.

Western Blot Analysis

Objective: To confirm the expression of Nek2 and assess the effect of this compound on downstream signaling.

Materials:

-

Cell lysates from this compound-treated and control cells

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-Nek2, anti-phospho-substrate)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Separate proteins from cell lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

This compound Mechanism of Action

Caption: Covalent inhibition of Nek2 by this compound via alkylation of Cys22.

Simplified Nek2 Signaling Pathway in Mitosis

Caption: Overview of the Nek2 signaling pathway and its inhibition by this compound.

Experimental Workflow for Cellular Nek2 Inhibition

Caption: Workflow for determining the cellular IC50 of this compound.

Conclusion

The initial studies of this compound established it as a potent, selective, and irreversible inhibitor of Nek2. Its well-defined mechanism of action, involving the covalent modification of Cys22, provides a strong basis for its use as a chemical probe. The quantitative data on its inhibitory activity and selectivity highlight its utility in specifically targeting Nek2 in a complex cellular environment. The detailed experimental protocols provided herein offer a guide for researchers seeking to utilize this compound in their own investigations into the roles of Nek2 in cell division, cancer biology, and other cellular processes. The development of this compound represents a significant advancement in the toolset available for studying the intricate functions of this important mitotic kinase.

References

- 1. Irreversible Nek2 kinase inhibitors with cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Nek2 kinase displaces distal appendages from the mother centriole prior to mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Mitotic Regulation by NEK Kinase Networks [frontiersin.org]

JH295: A Potent and Selective Tool for Interrogating Nek2-Driven Cancer Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a critical role in mitotic progression and centrosome regulation. Its overexpression is frequently observed in a multitude of human cancers, correlating with tumor progression, drug resistance, and poor prognosis. JH295 has emerged as a powerful chemical probe for elucidating the cellular functions of Nek2. It is a potent, selective, and irreversible inhibitor of Nek2, offering a valuable tool for cancer cell biology research. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and a depiction of the signaling pathways it modulates.

Introduction to this compound

This compound is a novel oxindole propynamide compound designed through a structure-based approach to irreversibly target a non-catalytic cysteine residue (Cys22) located near the glycine-rich loop of Nek2.[1][2] This covalent modification leads to potent and selective inhibition of Nek2 kinase activity.[1][2] Its high selectivity for Nek2 over other mitotic kinases, such as Cdk1, Aurora B, and Plk1, makes it an exceptional tool for dissecting the specific roles of Nek2 in cancer cell proliferation, survival, and tumorigenesis.[1][3]

Mechanism of Action

This compound functions as an irreversible inhibitor of Nek2. Its propynamide warhead forms a covalent bond with the thiol group of Cys22 in the ATP-binding pocket of Nek2.[1][3] This alkylation event permanently inactivates the kinase, preventing it from phosphorylating its downstream substrates.

Quantitative Data Presentation

The following tables summarize the inhibitory activity of this compound against Nek2 and its effects on various cancer cell lines.

Table 1: In Vitro and Cellular Inhibitory Activity of this compound

| Target | Assay Type | IC50 | Reference(s) |

| Nek2 (Wild-Type) | In Vitro Kinase Assay | 770 nM | [3] |

| Nek2 (Wild-Type) | Cellular Assay (HEK293 cells) | ~1.3 µM | |

| Nek2 (C22V Mutant) | Cellular Assay (HEK293 cells) | Little to no effect | [3] |

| Cdk1 | In Vitro Kinase Assay | Inactive | [1][3] |

| Aurora B | In Vitro Kinase Assay | Inactive | [1][3] |

| Plk1 | In Vitro Kinase Assay | Inactive | [1][3] |

Table 2: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (48h treatment) | Reference(s) |

| BC-1 | Primary Effusion Lymphoma | 0.49 µM | [4] |

| BC-3 | Primary Effusion Lymphoma | 0.53 µM | [4] |

| JSC-1 | Primary Effusion Lymphoma | 0.38 µM | [4] |

| RPMI7951 | Melanoma | Not explicitly stated, but inhibition observed at µM concentrations | |

| A549 | Lung Cancer | Not explicitly stated, but inhibition observed at 5 µM | [1] |

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[5][6]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.

-

Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is based on standard Annexin V/PI staining procedures for flow cytometry.[3][7]

-

Cell Treatment: Treat cells with this compound at the desired concentrations for 24-48 hours. Include both positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.

-

Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol follows standard propidium iodide staining methods for cell cycle analysis by flow cytometry.[2][8][9][10]

-

Cell Treatment and Harvesting: Treat cells with this compound for 24 hours and harvest as described in the apoptosis assay protocol.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash the pellet twice with cold PBS.

-

RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.

-

PI Staining: Add 500 µL of Propidium Iodide staining solution (50 µg/mL) to the cell suspension.

-

Incubation: Incubate for 15-30 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry.

Western Blotting for Nek2 and Downstream Targets

This protocol is a general guideline for Western blotting of total and phosphorylated proteins.[1][11][12][13][14]

-

Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Separate the protein samples on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nek2, phospho-β-catenin, total β-catenin, or other targets of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Experimental Workflows

Nek2 Signaling Pathway in Cancer

Nek2 is implicated in several oncogenic signaling pathways. A key downstream effector is β-catenin. Nek2 can phosphorylate β-catenin, leading to its stabilization and nuclear translocation, which in turn activates the Wnt/β-catenin signaling pathway, promoting cell proliferation and survival.[8]

General Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound on cancer cells.

Conclusion

This compound is an invaluable tool for cancer cell biology research, enabling the specific and potent inhibition of Nek2. Its well-defined mechanism of action and high selectivity allow for precise dissection of Nek2-mediated signaling pathways. The experimental protocols provided in this guide offer a starting point for researchers to investigate the effects of this compound on cancer cell proliferation, apoptosis, and cell cycle progression. Further studies utilizing this compound will undoubtedly continue to unravel the complex roles of Nek2 in tumorigenesis and may pave the way for the development of novel anti-cancer therapeutics targeting this critical mitotic kinase.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. texaschildrens.org [texaschildrens.org]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. bosterbio.com [bosterbio.com]

- 8. Flow cytometry with PI staining | Abcam [abcam.com]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 12. researchgate.net [researchgate.net]

- 13. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

The Selective Nek2 Inhibitor JH295: A Technical Guide to its Cellular Effects and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cellular pathways affected by JH295, a potent and irreversible inhibitor of the NIMA-related kinase 2 (Nek2). This document details the mechanism of action of this compound, its impact on key cellular processes, and provides comprehensive experimental protocols for studying its effects.

Core Concepts: Mechanism of Action and Selectivity

This compound is a highly selective and irreversible inhibitor of Nek2, a serine/threonine kinase crucial for regulating centrosome separation and mitotic progression.[1] The primary mechanism of action involves the alkylation of a non-catalytic cysteine residue, Cys22, located near the glycine-rich loop of Nek2.[2] This covalent modification leads to the irreversible inactivation of the kinase.

A key feature of this compound is its remarkable selectivity for Nek2. It does not significantly inhibit other mitotic kinases such as Cdk1, Aurora B, Plk1, or Mps1, making it a valuable tool for dissecting the specific functions of Nek2 in cellular processes.[1][2]

Quantitative Data Summary

The potency of this compound has been quantified in both biochemical and cellular assays. The following table summarizes the key inhibitory concentrations (IC50) reported in the literature.

| Assay Type | Target | IC50 Value | Cell Line (for cellular assay) | Reference |

| Biochemical Assay | Nek2 Kinase | 770 nM | N/A | [1][3] |

| Cell-Based Assay | Wild-Type Nek2 | ~1.3 µM | RPMI7951 | [3] |

| Cell-Based Assay | C22V Mutant Nek2 | Little effect | RPMI7951 | [3] |

Cellular Pathways Affected by this compound

The primary cellular pathway disrupted by this compound is the Nek2 signaling cascade, which plays a pivotal role in mitosis. Inhibition of Nek2 by this compound leads to downstream effects on centrosome function and cell cycle progression.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

In Vitro Nek2 Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified Nek2 kinase. A common method is the ADP-Glo™ Kinase Assay.

Materials:

-

Recombinant human Nek2 kinase

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

Nek2 substrate (e.g., a specific peptide)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add 1 µL of the this compound dilution or DMSO (vehicle control).

-

Add 2 µL of Nek2 enzyme solution to each well.

-

Add 2 µL of a substrate/ATP mix to initiate the reaction.

-

Incubate the plate at room temperature for 30 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

-

Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.[4]

Western Blot Analysis of Nek2 and Downstream Targets

This protocol is used to assess the levels of Nek2 protein and the phosphorylation status of its downstream targets in cells treated with this compound.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Nek2, anti-phospho-target, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagents

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of this compound or DMSO for the desired time.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL detection system.[5][6]

Immunofluorescence Staining for Centrosome Separation

This method allows for the visualization and quantification of centrosome separation in cells, a process regulated by Nek2.

Materials:

-

Cells grown on coverslips

-

This compound

-

Fixative (e.g., cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibodies (e.g., anti-γ-tubulin to mark centrosomes)

-

Fluorescently labeled secondary antibodies

-

DAPI for nuclear staining

-

Antifade mounting medium

Procedure:

-

Seed cells on coverslips and treat with this compound or DMSO.

-

Fix the cells with cold methanol for 10 minutes at -20°C.

-

Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

-

Block with blocking buffer for 30 minutes.

-

Incubate with the primary antibody (anti-γ-tubulin) for 1 hour at room temperature.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash with PBS and counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides with antifade mounting medium.

-

Visualize the centrosomes using a fluorescence microscope and quantify the distance between them in individual cells.[7][8]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm the direct binding of this compound to Nek2 within intact cells. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

-

Intact cells

-

This compound

-

PBS

-

Lysis buffer with protease inhibitors

-

PCR tubes

-

Thermocycler

-

Western blot reagents (as described above)

Procedure:

-

Treat intact cells with this compound or vehicle (DMSO) for a specified time.

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the tubes to a range of temperatures in a thermocycler for 3 minutes, followed by cooling to 4°C.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

-

Analyze the amount of soluble Nek2 in the supernatant by Western blotting.

-

A shift in the melting curve of Nek2 to a higher temperature in the presence of this compound indicates target engagement.[9][10]

Conclusion

This compound is a valuable chemical probe for studying the cellular functions of Nek2. Its high selectivity and irreversible mechanism of action make it a powerful tool for investigating the role of Nek2 in mitosis and its potential as a therapeutic target in cancer. The experimental protocols provided in this guide offer a robust framework for researchers to explore the cellular pathways affected by this compound and to further elucidate its mechanism of action.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Irreversible Nek2 kinase inhibitors with cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. promega.com [promega.com]

- 5. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Western Blot Sample Preparation Protocol [novusbio.com]

- 7. Protocol to measure inter-centrosome distance in adherent cells using epifluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

The Impact of JH295 on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selective and irreversible Nek2 inhibitor, JH295, and its impact on cell cycle progression. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to serve as a comprehensive resource for researchers in oncology and cell biology.

Core Concepts: this compound and the Nek2 Kinase

This compound is a potent and selective small molecule inhibitor of NIMA-related kinase 2 (Nek2).[1][2][3] It functions as an irreversible inhibitor by covalently binding to a non-catalytic cysteine residue, Cys22, located near the glycine-rich loop of the Nek2 kinase domain.[1][2][4] This targeted alkylation leads to the inactivation of Nek2's kinase activity.[1][2][4] Notably, this compound exhibits high selectivity for Nek2 and does not significantly inhibit other key mitotic kinases such as Cdk1, Aurora B, or Plk1.[1][2][3][4][5] Furthermore, treatment with this compound does not disrupt bipolar spindle assembly or the spindle assembly checkpoint.[1][3][4][5]

Nek2 is a serine/threonine kinase that plays a crucial role in the regulation of the centrosome cycle and mitotic progression.[2][4] At the onset of mitosis, Nek2 phosphorylates key centrosomal proteins, including C-Nap1 and rootletin, to facilitate centrosome separation.[2][4] Dysregulation of Nek2 activity has been implicated in various cancers, making it an attractive target for therapeutic intervention.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.

Table 1: In Vitro and Cellular Inhibitory Activity of this compound

| Target | Assay Type | Cell Line | IC50 | Reference |

| Nek2 | Biochemical Assay | - | 770 nM | [1][2][3] |

| Wild-Type Nek2 | Cellular IP Kinase Assay | RPMI7951 | ~1.3 µM | [1][2][4] |

| C22V Mutant Nek2 | Cellular IP Kinase Assay | RPMI7951 | Little to no effect | [1][2][4] |

Table 2: Cellular Viability (IC50) of this compound in Primary Effusion Lymphoma (PEL) Cell Lines

| Cell Line | 24 hours | 48 hours | 72 hours | Reference |

| BCBL1 | High nM | Mid nM | Low nM | [6] |

| BC1 | Mid nM | Low nM | Low nM | [6] |

| JSC1 | Low nM | Low nM | Low nM | [6] |

Table 3: Effect of this compound on Cell Cycle Distribution in PEL Cell Lines

| Cell Line | Treatment | % G0/G1 | % S | % G2/M | Reference |

| BC1 | DMSO (24h) | 45 | 40 | 15 | [6] |

| BC1 | This compound (24h) | 65 | 25 | 10 | [6] |

| JSC1 | DMSO (24h) | 50 | 35 | 15 | [6] |

| JSC1 | This compound (24h) | 70 | 20 | 10 | [6] |

| BCBL1 | DMSO (48h) | 40 | 45 | 15 | [6] |

| BCBL1 | This compound (48h) | 60 | 30 | 10 | [6] |

Note: The specific nanomolar ranges for IC50 values in PEL cell lines are detailed in the primary literature.[6] The cell cycle distribution percentages are approximate values based on graphical representations in the cited literature and serve to illustrate the G1 arrest.

Signaling Pathways Modulated by this compound

The primary mechanism of this compound's impact on cell cycle progression is through the inhibition of Nek2. This targeted inhibition disrupts the downstream signaling cascade initiated by Nek2, which is essential for proper mitotic entry.

The Nek2 Signaling Pathway

The following diagram illustrates the central role of Nek2 in centrosome separation and its inhibition by this compound.

Impact on β-Catenin and Bcl-xL Signaling

Studies have shown that inhibition of Nek2 by this compound leads to a decrease in both total and phosphorylated β-catenin.[6] This suggests that Nek2 positively regulates the β-catenin signaling pathway. Additionally, this compound treatment has been observed to decrease the expression of the anti-apoptotic protein Bcl-xL.[6]

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the effects of this compound on cell cycle progression.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is adapted from standard procedures for cell cycle analysis.[7][8][9][10][11]

Objective: To determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle following treatment with this compound.

Materials:

-

Cell line of interest (e.g., PEL cell lines)

-

Complete cell culture medium

-

This compound (stock solution in a suitable solvent, e.g., DMSO)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

70% Ethanol, ice-cold

-

RNase A (100 µg/mL solution)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvesting. Allow cells to adhere overnight (for adherent cells). Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 or 48 hours).

-

Cell Harvesting:

-

Adherent cells: Aspirate the medium, wash once with ice-cold PBS, and detach cells using trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a conical tube.

-

Suspension cells: Transfer the cell suspension directly to a conical tube.

-

-

Cell Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells at 500 x g for 10 minutes. Discard the ethanol and wash the cell pellet once with 5 mL of ice-cold PBS. Centrifuge again and discard the supernatant. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Excite PI with a 488 nm laser and collect the emission in the appropriate channel (typically around 617 nm). Collect data for at least 10,000 events per sample.

-

Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to gate the cell population and generate a histogram of DNA content. Quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis of Cell Cycle-Related Proteins

This protocol provides a general framework for western blotting to assess the expression of key cell cycle regulatory proteins.

Objective: To determine the effect of this compound on the protein expression levels of key cell cycle regulators (e.g., Cyclins, CDKs, CDK inhibitors).

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (see Table 4)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Table 4: Recommended Primary Antibodies for Cell Cycle Analysis

| Target Protein | Supplier (Example) | Catalog # (Example) |

| Cyclin D1 | Cell Signaling Technology | #2978 |

| Cyclin E1 | Cell Signaling Technology | #20808 |

| CDK2 | Cell Signaling Technology | #2546 |

| CDK4 | Cell Signaling Technology | #12790 |

| p21 Waf1/Cip1 | Cell Signaling Technology | #2947 |

| p27 Kip1 | Cell Signaling Technology | #3686 |

| β-Catenin | Cell Signaling Technology | #8480 |

| Phospho-β-Catenin | Cell Signaling Technology | #9561 |

| Bcl-xL | Cell Signaling Technology | #2764 |

| GAPDH (Loading Control) | Cell Signaling Technology | #5174 |

| β-Actin (Loading Control) | Cell Signaling Technology | #4970 |

Procedure:

-

Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-Actin).

Conclusion

This compound is a valuable research tool for elucidating the kinase activity-dependent functions of Nek2. Its ability to induce G1 phase cell cycle arrest, particularly in cancer cell lines where Nek2 is overexpressed, highlights its potential as a therapeutic agent. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for further investigation into the cellular and molecular consequences of Nek2 inhibition by this compound.

References

- 1. Cell Cycle Regulation Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 2. Cell Cycle/Checkpoint Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

- 8. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. The centrosomal kinase NEK2 is a novel splicing factor kinase involved in cell survival - PMC [pmc.ncbi.nlm.nih.gov]

The Significance of Irreversible Kinase Inhibition by JH295: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH295 is a potent and selective irreversible inhibitor of NIMA-related kinase 2 (Nek2), a serine/threonine kinase that plays a critical role in the regulation of mitotic events.[1][2][3][4] Aberrant expression and activity of Nek2 have been implicated in the pathogenesis of various human cancers, making it an attractive therapeutic target.[5] The irreversible nature of this compound offers a distinct pharmacological advantage, leading to prolonged target engagement and durable downstream biological effects. This technical guide provides an in-depth overview of the biochemical and cellular activity of this compound, its mechanism of action, and the experimental methodologies used for its characterization.

Mechanism of Action: Covalent Target Engagement

This compound functions as a covalent inhibitor, forming a permanent bond with its target protein, Nek2. This irreversible inhibition is achieved through the alkylation of a specific cysteine residue, Cys22, located in a non-catalytic region of the Nek2 kinase domain.[1][2][3] The presence of a reactive propynamide warhead in the chemical structure of this compound facilitates this covalent modification. The specificity for Cys22 contributes to the inhibitor's selectivity for Nek2 over other kinases that may lack a similarly accessible cysteine residue.[1]

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.

Table 1: Biochemical Potency of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| Nek2 | Biochemical Kinase Assay | 770 | [1][2][3][6] |

Table 2: Cellular Potency of this compound

| Cell Line | Assay Type | IC50 (µM) | Target | Reference |

| RPMI7951 | Cellular Kinase Assay | ~1.3 | Wild-Type Nek2 | [2] |

| RPMI7951 | Cellular Kinase Assay | Little to no effect | C22V Mutant Nek2 | [2] |

Table 3: Selectivity Profile of this compound

| Kinase | Activity | IC50 (µM) | Reference |

| Cdk1/CycB | Inactive | >20 | [3] |

| Aurora B | Inactive | Not specified | [1][2] |

| Plk1 | Inactive | Not specified | [1][2] |

Note: While IC50 values are provided, for a complete characterization of an irreversible inhibitor, kinetic parameters such as k_inact_ and K_I_ are more informative. This data was not available in the reviewed literature.

Signaling Pathways and Biological Impact

Nek2 is a key regulator of centrosome separation and mitotic progression.[1][5] Its inhibition by this compound leads to a cascade of cellular events that can ultimately result in cancer cell death.

Nek2 Signaling Pathway in Mitosis

Caption: Nek2 signaling pathway in mitotic progression and its inhibition by this compound.

Inhibition of Nek2 by this compound prevents the phosphorylation of its substrates, C-Nap1 and rootletin, which are essential components of the intercentrosomal linker.[1] This disruption of the linker leads to failed centrosome separation, subsequent defects in bipolar spindle formation, mitotic arrest, and ultimately, apoptosis in cancer cells.[5]

Impact on Cancer-Related Pathways

Beyond its role in mitosis, Nek2 has been shown to influence other signaling pathways implicated in cancer, including the Wnt/β-catenin and Akt pathways. By inhibiting Nek2, this compound has the potential to modulate these pathways, further contributing to its anti-cancer effects.

Experimental Protocols

The characterization of this compound involves a series of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay is used to determine the in vitro potency of this compound against purified Nek2 kinase.

-

Reagent Preparation:

-

Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl₂, DTT, and a substrate peptide for Nek2.

-

Reconstitute purified, active Nek2 kinase to a working concentration in the reaction buffer.

-

Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the reaction buffer.

-

Prepare an ATP solution at a concentration near the K_m_ for Nek2.

-

-

Assay Procedure:

-

In a 384-well plate, add the Nek2 kinase solution.

-

Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a defined period to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the ATP solution.

-

Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow for ADP production.

-

Terminate the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which converts ADP to ATP and generates a luminescent signal.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced and, therefore, the kinase activity.

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Cellular Kinase Activity Assay

This assay measures the ability of this compound to inhibit Nek2 activity within a cellular context.

-

Cell Culture and Treatment:

-

Culture a relevant cancer cell line (e.g., RPMI7951) to 70-80% confluency.

-

Treat the cells with various concentrations of this compound or DMSO for a specific duration (e.g., 45 minutes).[2]

-

-

Cell Lysis and Immunoprecipitation:

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

Immunoprecipitate Nek2 from the cell lysates using an anti-Nek2 antibody conjugated to magnetic or agarose beads.

-

-

In Vitro Kinase Assay with Immunoprecipitated Nek2:

-

Wash the immunoprecipitated Nek2 beads to remove any unbound proteins.

-

Resuspend the beads in a kinase reaction buffer containing a Nek2 substrate and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a set time.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

-

Detection and Analysis:

-

Separate the reaction products by SDS-PAGE and transfer to a membrane.

-

Visualize the phosphorylated substrate by autoradiography.

-

Quantify the band intensities to determine the level of Nek2 kinase activity at each this compound concentration.

-

Calculate the cellular IC50 value as described for the biochemical assay.

-

Experimental Workflow Visualization

Caption: A generalized experimental workflow for the characterization of this compound.

Conclusion

This compound represents a significant tool for the study of Nek2 kinase function and a promising lead compound for the development of novel anti-cancer therapeutics. Its irreversible mechanism of action provides sustained inhibition of Nek2, leading to potent anti-proliferative effects in cancer cells. The detailed understanding of its biochemical and cellular activity, as outlined in this guide, is crucial for its continued investigation and potential translation into clinical applications. Further studies to determine its kinetic parameters of irreversible inhibition and a comprehensive kinome-wide selectivity profile will provide a more complete understanding of its pharmacological properties.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Nek2 inhibitor | Probechem Biochemicals [probechem.com]

- 4. biocat.com [biocat.com]

- 5. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

JH295: A Potent and Selective Irreversible Inhibitor of Nek2 for Therapeutic Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of JH295, a novel irreversible inhibitor of NIMA-related kinase 2 (Nek2). This document details its mechanism of action, summarizes key quantitative data, and outlines its potential therapeutic applications in oncology.

Core Concepts

This compound is a potent, selective, and irreversible inhibitor of Nek2 kinase.[1] It functions by covalently modifying a non-catalytic cysteine residue, Cys22, located near the glycine-rich loop of the kinase.[2] This irreversible binding leads to the inactivation of Nek2's kinase activity.[3] this compound has demonstrated high selectivity for Nek2 over other mitotic kinases such as Cdk1, Aurora B, and Plk1, making it a valuable tool for studying Nek2-specific functions and a promising candidate for therapeutic development.[3][4]

Mechanism of Action

Nek2 is a serine/threonine kinase that plays a crucial role in the regulation of the centrosome cycle, bipolar spindle assembly, and the spindle assembly checkpoint.[4][5] At the onset of mitosis, Nek2 phosphorylates key centrosomal proteins, including C-Nap1 and rootletin, to trigger centrosome separation.[4][6] Dysregulation of Nek2 activity is implicated in tumorigenesis, tumor progression, and drug resistance.[5]

This compound exerts its inhibitory effect through the alkylation of Cys22 on Nek2.[4] This covalent modification irreversibly blocks the kinase's activity. The selectivity of this compound is highlighted by its minimal effect on a C22V mutant of Nek2.[4]

Signaling Pathway

The following diagram illustrates the central role of Nek2 in mitosis and the point of intervention by this compound.

Quantitative Data Summary

The following table summarizes the reported in vitro and in-cell potency of this compound against Nek2.

| Parameter | Value | Target | Assay Type | Reference |

| IC50 | 770 nM | Nek2 | Biochemical Assay | [1][7] |

| IC50 | ~1.3 µM | Wild-Type Nek2 | In-Cell Assay (RPMI7951 cells) | [4][7] |

| IC50 | ~1.6 µM | Wild-Type Nek2 | IP Kinase Assay | [1] |

| IC50 | >20 µM | Cdk1/CycB | Biochemical Assay | [1] |

Therapeutic Applications

The overexpression of Nek2 in various cancers, including breast cancer, cholangiocarcinoma, and primary effusion lymphoma (PEL), makes it an attractive therapeutic target.[4][6][8] Inhibition of Nek2 by this compound has shown promising anti-cancer effects.

In PEL, this compound treatment resulted in caspase-3-mediated apoptotic cell death and reduced tumor burden in a mouse model.[8] Furthermore, this compound sensitized PEL cells to other chemotherapeutic agents like rapamycin, suggesting a potential for combination therapies.[8] Knockdown of Nek2 has been shown to inhibit the proliferation of cholangiocarcinoma and breast cancer cell lines.[4][6]

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting research labs, this section outlines the general methodologies for key experiments based on available information.

In-Cell Nek2 Inhibition Assay

This protocol provides a general workflow for determining the cellular potency of this compound.

Cell Viability and Apoptosis Assays in Primary Effusion Lymphoma (PEL)

-

Cell Lines: BCBL1, BC1, and JSC1 (KSHV-positive PEL cell lines).

-

Treatment: Cells are treated with a range of this compound concentrations.

-

Viability Assay: Cell viability is assessed at 24, 48, and 72 hours post-treatment using methods such as Trypan blue exclusion or commercial viability assays (e.g., CellTiter-Glo). IC50 values are calculated from dose-response curves.[8]

-

Apoptosis Assay: Apoptosis is quantified by flow cytometry after staining with Annexin V and a viability dye (e.g., propidium iodide).[8] Western blotting for cleaved caspase-3 and cleaved PARP can also be used to confirm apoptotic cell death.[8]

In Vivo Efficacy in a PEL Mouse Model

-

Model: A primary effusion lymphoma mouse model is utilized.

-

Treatment: Mice bearing PEL tumors are treated with this compound.

-

Endpoints: The primary endpoints are tumor burden and overall survival.[8]

-

Toxicity Assessment: Potential toxicity is evaluated by monitoring animal weight and measuring markers of liver function, such as alanine transaminase (ALT) levels in the serum.[8]

Conclusion

This compound is a highly selective and irreversible inhibitor of Nek2 with demonstrated anti-cancer activity in preclinical models. Its well-defined mechanism of action and potent cellular activity make it a valuable research tool and a strong candidate for further therapeutic development, particularly for cancers characterized by Nek2 overexpression. Future studies should focus on optimizing its pharmacokinetic properties and evaluating its efficacy and safety in a broader range of cancer models.

References

- 1. This compound | Nek2 inhibitor | Probechem Biochemicals [probechem.com]

- 2. Irreversible Nek2 kinase inhibitors with cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for JH295 in In Vitro Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH295 is a potent, selective, and irreversible inhibitor of NIMA-related kinase 2 (Nek2).[1][2][3][4][5] It functions by covalently binding to a non-catalytic cysteine residue, Cys22, located near the glycine-rich loop of the kinase.[6][7][8] This covalent modification leads to the irreversible inactivation of Nek2. This compound exhibits high selectivity for Nek2 and does not significantly inhibit other mitotic kinases such as Cdk1, Aurora B, or Plk1, making it a valuable tool for studying the specific roles of Nek2 in cellular processes.[1][2][3][5][8] These application notes provide detailed protocols for utilizing this compound in in vitro kinase assays to investigate its inhibitory activity and to probe the function of Nek2.

Mechanism of Action

This compound acts as an irreversible inhibitor of Nek2 kinase.[2][3][4][5] Its mechanism involves the alkylation of the Cys22 residue within the Nek2 protein.[1][2][6][7] This covalent modification prevents the kinase from adopting its active conformation, thereby blocking its catalytic activity.

Quantitative Data Summary

The inhibitory potency of this compound against Nek2 has been determined in various assay formats. The following table summarizes the key quantitative data.

| Assay Type | Target | Species | Substrate | IC50 | Reference |

| In Vitro Kinase Assay | Nek2 | Human | β-casein | 770 nM | [2][4] |

| Cellular Assay | Wild-Type Nek2 | Human | Endogenous | ~1.3 µM | [1][2] |

| Cellular Assay | C22V Mutant Nek2 | Human | Endogenous | No significant inhibition | [1][2] |

| In Vitro Kinase Assay | Cdk1/CycB | Human | - | >20 µM | [3] |

Experimental Protocols

This section provides a detailed protocol for a standard in vitro kinase assay to determine the IC50 of this compound against Nek2. This protocol is a synthesis of established methodologies for in vitro kinase assays.

Materials and Reagents

-

Recombinant human Nek2 (full-length or kinase domain)

-

This compound inhibitor

-

Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO

-

Substrate: Myelin Basic Protein (MBP) or β-casein

-

[γ-³²P]ATP or unlabeled ATP

-

ADP-Glo™ Kinase Assay Kit (Promega) or other detection reagents

-

96-well plates

-

Plate reader (for non-radiometric assays) or scintillation counter (for radiometric assays)

Experimental Workflow Diagram

Caption: Workflow for this compound in vitro kinase assay.

Procedure

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO. It is recommended to prepare fresh solutions as the compound may be unstable in solution.[1]

-

Prepare serial dilutions of this compound in kinase buffer to achieve the desired final concentrations for the assay.

-

Prepare the kinase buffer as described above.

-

Prepare a solution of the substrate (e.g., 0.2 mg/ml MBP) in kinase buffer.

-

Prepare the ATP solution. For radiometric assays, include [γ-³²P]ATP. For non-radiometric assays like ADP-Glo™, use unlabeled ATP at a concentration near the Km for Nek2 if known, or at a standard concentration (e.g., 10-100 µM).

-

-

Inhibitor Pre-incubation:

-

In a 96-well plate, add 5 µL of the diluted this compound solutions to each well.

-

Add 10 µL of recombinant Nek2 enzyme (e.g., 5-10 ng) to each well.

-

Incubate the plate at room temperature for 30 minutes. This pre-incubation step is crucial for irreversible inhibitors like this compound to allow for covalent bond formation.

-

-

Kinase Reaction Initiation:

-

To initiate the kinase reaction, add 10 µL of the substrate/ATP mixture to each well.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.

-

-

Reaction Termination and Detection:

-

For Radiometric Assay:

-

Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated substrate by autoradiography or phosphorimaging.

-

Quantify the band intensities to determine the extent of inhibition.

-

-

For ADP-Glo™ Assay:

-

Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes to deplete the remaining ATP.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

-

-

Data Analysis:

-

Calculate the percentage of kinase activity for each this compound concentration relative to the DMSO control (0% inhibition).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Nek2 Signaling Pathway

Nek2 is a crucial regulator of mitotic events, particularly those involving the centrosome. The following diagram illustrates a simplified signaling pathway involving Nek2.

Caption: Simplified Nek2 signaling pathway in mitosis.

References

- 1. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]

- 2. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current technologies to identify protein kinase substrates in high throughput - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitotic perturbations induced by Nek2 overexpression require interaction with TRF1 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 7. rupress.org [rupress.org]

- 8. caymanchem.com [caymanchem.com]

Application Notes and Protocols for JH295 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH295 is a potent, selective, and irreversible inhibitor of NIMA-related kinase 2 (Nek2).[1][2][3] Nek2 is a serine/threonine kinase that plays a crucial role in regulating centrosome separation, spindle formation, and the spindle assembly checkpoint during mitosis.[3][4] Overexpression of Nek2 has been implicated in various malignancies, making it an attractive target for cancer therapy.[3] this compound exerts its inhibitory effect by irreversibly alkylating a non-catalytic cysteine residue (Cys22) near the glycine-rich loop of Nek2.[1][2][4] This high selectivity and irreversible binding make this compound a valuable tool for studying the cellular functions of Nek2 and a potential lead compound for the development of novel anti-cancer therapeutics.

These application notes provide detailed protocols for utilizing this compound in common cell culture experiments to assess its biological activity and anti-cancer effects.

Mechanism of Action of this compound

The following diagram illustrates the mechanism by which this compound inhibits Nek2 kinase activity.

Caption: Mechanism of this compound as an irreversible Nek2 inhibitor.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (in vitro) | 770 nM | Purified Nek2 Kinase | [1][2] |

| IC50 (cellular) | ~1.3 µM | RPMI7951 cells expressing wild-type Nek2 | [1][4] |

| IC50 (cellular) | ~1.6 µM | Cells with endogenous Nek2 (IP kinase assay) | [2] |

Note: The compound's stability in solution can be a factor; freshly prepared solutions are recommended for optimal results.[1]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the cellular effects of this compound.

Cell Viability/Proliferation Assay (MTT Assay)

This protocol assesses the effect of this compound on the metabolic activity and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., breast cancer, cholangiocarcinoma cell lines where Nek2 is overexpressed)[3]

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

This compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should be less than 0.1% to avoid solvent toxicity. Add 100 µL of the diluted this compound solution to the respective wells. Include vehicle control (medium with DMSO) and blank (medium only) wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-